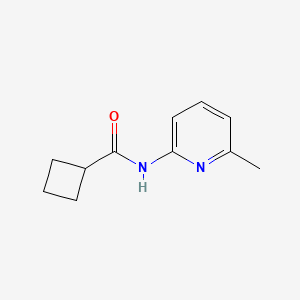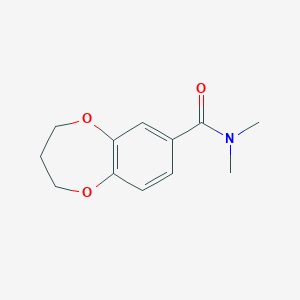
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is an organic compound with potential applications in scientific research. MQM is a derivative of quinoxaline and piperidine, both of which are widely used in medicinal chemistry. MQM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. This compound has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its potential to have multiple biological activities. This means that it could be used in a range of studies, from cancer research to neurological disorders. Another advantage is that this compound is relatively easy to synthesize, making it accessible to researchers.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Another limitation is that this compound has not yet been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully known.
Orientations Futures
For research include the development of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone derivatives with improved activity and further studies on its safety for use in humans.
Méthodes De Synthèse
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromoquinoxaline with methylamine to form 2-(methylamino)quinoxaline. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form this compound. The final product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZPPNIQFBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














